
Trichlorophloroglucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorophloroglucinol is an organic compound that belongs to the class of polyphenols. It is a derivative of phloroglucinol, which is a benzenetriol. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, making it a trichlorinated derivative. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichlorophloroglucinol can be synthesized through several methods. One common method involves the reaction of hexachlorobenzene with sodium propylate or sodium isopropylate in an aprotic solvent at temperatures ranging from 50 to 250°C. This reaction forms this compound tripropylether or this compound triisopropylether, which are then dechlorinated using metallic sodium and subsequently hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, followed by hydrolysis to form phloroglucinol. The phloroglucinol is then chlorinated to produce this compound. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Trichlorophloroglucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phloroglucinol derivatives.
Substitution: Hydroxylated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
Trichlorophloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trichlorophloroglucinol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes and disrupting cellular processes. For example, its antimicrobial activity is thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Trichlorophloroglucinol can be compared with other similar compounds, such as:
Phloroglucinol: The parent compound, which lacks the chlorine atoms.
Hydroxyquinol: Another benzenetriol isomer with hydroxyl groups at different positions.
Pyrogallol: A benzenetriol isomer with hydroxyl groups at positions 1, 2, and 3.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific applications where chlorinated derivatives are preferred .
Propriétés
Numéro CAS |
56961-23-0 |
|---|---|
Formule moléculaire |
C6H3Cl3O3 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
2,4,6-trichlorobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
Clé InChI |
MHKCQYLJFGNSQZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


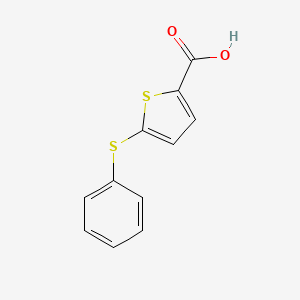
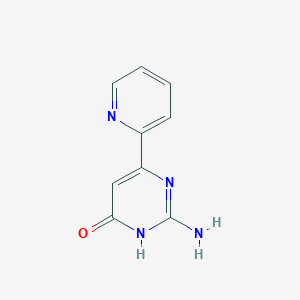
![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
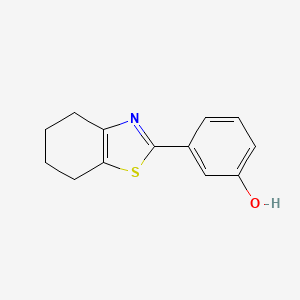

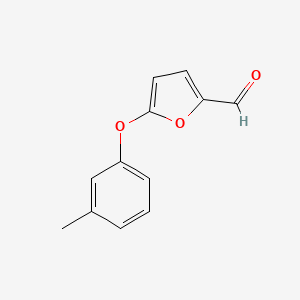

![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)

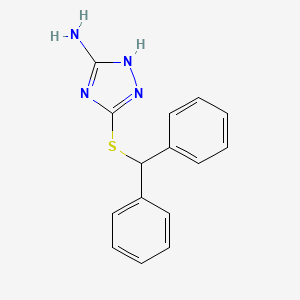
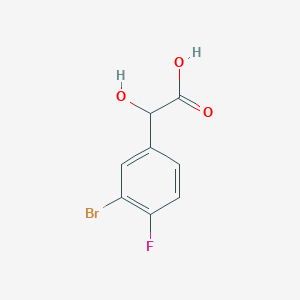
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
